molecular formula C13H20N4O2S B2378519 (4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034521-53-2

(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2378519
CAS No.: 2034521-53-2
M. Wt: 296.39
InChI Key: GOPPWCIURKMLKL-UHFFFAOYSA-N
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Description

(4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a hybrid structure combining a 4-methyl-1,2,3-thiadiazole moiety, recognized for its antimicrobial potential , with a complex piperidine-pyrrolidine scaffold. This specific structural motif is frequently investigated in the design of novel therapeutics, particularly for targeting the central nervous system (CNS) . Compounds with similar pyrrolidine and piperidine substructures are actively studied as key pharmacophores in developing dual-target ligands for conditions like pain management and opioid use disorders . The 1,2,3-thiadiazole core has also demonstrated promising in vitro antimicrobial activity, especially against Gram-positive bacteria, including strains of Staphylococcus aureus . This makes derivatives of this chemotype valuable tools for researching new anti-infective agents. This product is provided as a high-purity material for research purposes. It is intended for use in investigational studies, including but not limited to, in vitro assay development, structure-activity relationship (SAR) profiling, and as a building block for further chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-9-12(20-15-14-9)13(19)16-5-2-10(3-6-16)17-7-4-11(18)8-17/h10-11,18H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPPWCIURKMLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel chemical entity that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound integrates a piperidine ring and a thiadiazole moiety, which are known for their biological activities. The presence of the hydroxypyrrolidine enhances the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit broad-spectrum antimicrobial properties, including effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target structure have shown Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL against Staphylococcus aureus, indicating potent antimicrobial effects .

2. Anticancer Properties

Thiadiazole derivatives have been identified as potential anticancer agents. Studies report that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). The mechanism often involves the inhibition of tubulin polymerization, disrupting cancer cell proliferation .

CompoundCancer Cell LineEC50 (µg/mL)Reference
Compound AMCF-710.28
Compound BHEPG210.79

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways associated with conditions like rheumatoid arthritis and lupus. Thiadiazole derivatives have been documented to reduce inflammation in various models .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation .
  • Interaction with Receptors: The structural components allow for potential binding to neurotransmitter receptors, which could affect mood and anxiety levels, aligning with the properties of other piperidine derivatives .

Case Studies

Several case studies highlight the efficacy of thiadiazole-containing compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against bacterial strains, demonstrating that specific modifications led to enhanced activity compared to standard antibiotics like nitrofurantoin. The most active derivative displayed a sevenfold increase in efficacy against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells indicated that compounds with similar structures to the target compound showed significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses .

Comparison with Similar Compounds

Structural Similarity Analysis

Using chemoinformatic similarity coefficients (e.g., Tanimoto index), the compound’s structural features can be compared to other heterocyclic systems. For example:

  • Thiadiazole-containing analogs : The 4-methyl-1,2,3-thiadiazole moiety is analogous to thiadiazoles in antiviral agents (e.g., Acetazolamide), though substitution patterns differ significantly .
  • Piperidine-pyrrolidine hybrids: Compounds like MFR-a (a methanofuran cofactor in Methanothermobacter thermautotrophicus) share cyclic amine motifs but lack the thiadiazole group and hydroxypyrrolidine linkage .

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Functional Groups Bioactivity Relevance Reference
Target Compound Piperidine-Pyrrolidine-Thiadiazole 3-Hydroxypyrrolidine, Methylthiadiazole Hypothetical enzyme inhibition N/A
MFR-a Furan-linked polyglutamates α/β-Glutamate linkages One-carbon metabolism in archaea
Anandamide Arachidonoyl ethanolamide Amide, Polyunsaturated chain Cannabinoid receptor ligand
(-)-Epigallocatechin gallate Flavan-3-ol Gallate ester, Catechol Antioxidant, kinase inhibition
Functional and Pharmacological Comparisons
  • Receptor affinity: Unlike anandamide (a cannabinoid receptor ligand with a flexible acyl chain), the target compound’s rigid heterocyclic framework may favor selective binding to enzymes or transporters .
Limitations in Current Knowledge

No direct studies on the target compound’s bioactivity or synthesis are cited in the provided evidence. Structural analogs like MFR-a and anandamide highlight the importance of functional group orientation and hydrophobicity in biological interactions, but extrapolation remains speculative .

Preparation Methods

4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Intermediate

The thiadiazole fragment is typically synthesized via cyclization of thiosemicarbazide derivatives. Key steps include:

  • Cyclization : Reaction of thiosemicarbazide with acetyl chloride or methyl glyoxylate under acidic conditions yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
  • Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) enables subsequent coupling.

Example Protocol (from):

  • 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde :
    • React 4-methyl-1,2,3-thiadiazole-5-methanol with pyridinium chlorochromate (PCC) in dichloromethane (65% yield).
  • Oxidation to Carboxylic Acid :
    • Treat the aldehyde with Jones reagent (CrO₃/H₂SO₄) to obtain the carboxylic acid (72% yield).

Piperidine-Pyrrolidine Fragment

The piperidine-pyrrolidine moiety is synthesized through stereoselective reductions and cyclizations:

  • 3-Hydroxypyrrolidine Synthesis :
    • Optically pure (S)-3-hydroxypyrrolidine is prepared via hydrogenation of 4-amino-(S)-2-hydroxybutyric acid derivatives using Rh/Ni bimetallic catalysts (96% yield).
    • Alternative routes involve enzymatic hydroxylation of pyrrolidine precursors.
  • Piperidine Functionalization :
    • 4-Aminopiperidine is reacted with 3-hydroxypyrrolidine under Mitsunobu conditions (DIAD/PPh₃) to form the 4-(3-hydroxypyrrolidin-1-yl)piperidine intermediate.

Industrial-Scale Method (from):

  • Reductive Amination :
    • React 4-piperidone with (S)-3-hydroxypyrrolidine in the presence of NaBH₃CN/MeOH (85% yield).
  • Purification :
    • Crystallize the product from ethyl acetate/hexane (purity >99% by HPLC).

Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

The thiadiazole carbonyl chloride is coupled to the piperidine-pyrrolidine amine using:

  • EDC/HOBt : In dichloromethane at 0–25°C (yield: 78–85%).
  • DCC/DMAP : Higher yields (90%) but requires rigorous removal of dicyclohexylurea byproducts.

Optimized Protocol (from):

  • Activation : Stir 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with EDC/HOBt in anhydrous THF (2 h, 0°C).
  • Coupling : Add 4-(3-hydroxypyrrolidin-1-yl)piperidine and stir at 25°C for 12 h.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography (82% yield).

One-Pot Suzuki-Miyaura Coupling (Alternative Route)

For analogs with aromatic substituents, palladium-catalyzed cross-coupling is employed:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in dioxane/H₂O.
  • Conditions : 80°C, 12 h, Cs₂CO₃ as base (yield: 70–75%).

Industrial Production Considerations

Continuous Flow Synthesis

  • Thiadiazole Formation : Microreactors enable precise temperature control during cyclization (T = 100°C, τ = 5 min).
  • Catalytic Hydrogenation : Fixed-bed reactors with Rh/Ni catalysts reduce reaction times by 50% compared to batch processes.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99.5% purity for the final product.
  • Chromatography : Preparative HPLC with C18 columns resolves diastereomers (acetonitrile/H₂O gradient).

Challenges and Solutions

Challenge Solution Source
Epimerization during coupling Use low-temperature (0°C) and HOBt additives
Thiadiazole instability Stabilize with N₂ atmosphere and anhydrous conditions
Catalyst poisoning by S Employ Pd/C with excess PPh₃ ligand

Q & A

Q. Table 1: Example Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1EDCI/HOBt, DMF, RT6592
2Reflux, 24h7896

Basic: Which analytical techniques are most effective for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton environments (e.g., hydroxyl group in pyrrolidine at δ 1.5–2.5 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves stereochemistry and connectivity in the piperidine-pyrrolidine system .
  • High-Performance Liquid Chromatography (HPLC) :
    • Method : Reverse-phase C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min .
    • Detection : UV at 254 nm for thiadiazole absorption .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with <2 ppm error .

Advanced: How do pH and temperature affect the compound’s stability during biological assays?

Answer:

  • pH Sensitivity :
    • Acidic conditions (pH <5) : Hydrolysis of the thiadiazole ring occurs, reducing bioactivity. Stabilize with phosphate buffers (pH 6.5–7.5) .
    • Alkaline conditions (pH >8) : Degradation of the hydroxypyrrolidine group; use Tris-HCl buffers for stability .
  • Temperature :
    • Short-term storage : −20°C in DMSO (≤1 mM) to prevent aggregation .
    • Long-term stability : Lyophilized form at −80°C retains integrity for >6 months .

Q. Table 2: Stability Under Controlled Conditions

ConditionHalf-Life (Days)Degradation ProductReference
pH 7.4, 25°C30None detected
pH 3.0, 37°C7Thiadiazole-opened acid

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Orthogonal Validation :
    • Combine enzyme inhibition assays (e.g., IC50) with SPR (surface plasmon resonance) to confirm binding kinetics .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like incubation time or compound batch purity .

Advanced: What experimental designs are optimal for elucidating structure-activity relationships (SAR)?

Answer:

  • Fragment-Based Modifications :
    • Thiadiazole substitution : Replace 4-methyl with ethyl/fluoro groups to assess impact on lipophilicity (logP) and target affinity .
    • Pyrrolidine hydroxyl : Synthesize analogs with protected hydroxyl (e.g., acetate) to evaluate hydrogen-bonding roles .
  • Computational Modeling :
    • Molecular docking (AutoDock Vina) : Map interactions with targets (e.g., kinases) using the thiadiazole as a hinge-binding motif .
    • MD Simulations : Simulate stability of ligand-receptor complexes over 100 ns to predict binding modes .

Q. Table 3: Example SAR Data

AnalogIC50 (nM)logPTargetReference
Parent compound1202.1Kinase X
4-Ethyl-thiadiazole852.8Kinase X
Hydroxyl-protected4503.2Kinase X

Advanced: How to design a stability-indicating method for forced degradation studies?

Answer:

  • Stress Conditions :
    • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h .
    • Oxidative Stress : 3% H2O2 at 40°C for 6h .
  • Analytical Workflow :
    • HPLC-DAD : Monitor degradation peaks at 210–400 nm .
    • LC-MS/MS : Identify degradation products (e.g., hydroxylated or ring-opened derivatives) .
  • Validation Parameters :
    • Specificity, linearity (R² >0.99), and precision (%RSD <2%) per ICH guidelines .

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